Cas no 4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone)

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is a chlorinated aromatic ketone derivative with a hydroxyl functional group, exhibiting notable reactivity and structural versatility. Its distinct molecular framework, featuring two para-chlorophenyl groups, enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both carbonyl and hydroxyl moieties allows for selective functionalization, enabling applications in asymmetric synthesis and complex molecule construction. Its crystalline solid form and well-defined chemical properties ensure consistent performance in synthetic processes. The compound’s stability under controlled conditions further supports its use in precision chemical manufacturing.
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone structure
4254-20-0 structure
Product Name:1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
CAS No:4254-20-0
MF:C14H10Cl2O2
MW:281.13400220871
CID:331819
PubChem ID:219286
Update Time:2025-11-01

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
    • Ethanone,1,2-bis(4-chlorophenyl)-2-hydroxy-
    • 1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
    • 1,2-bis(4-chlorophenyl)-2-hydroxy-ethanone
    • 1,2-bis(p-chlorophenyl)-2-hydroxyethanone
    • 4,4'-dichlorobenzoin
    • 4,4'-dichlorodeoxybenzoin
    • Benzoin,4,4'-dichloro
    • Benzoin,4'-dichloro
    • Ethanone,2-bis(4-chlorophenyl)-2-hydroxy
    • SB37158
    • Benzoin, 4,4'-dichloro-
    • Ethanone,2-bis(4-chlorophenyl)-2-hydroxy-
    • SCHEMBL1546852
    • CS-M0345
    • NSC-58308
    • 1,2-bis-(4-chloro-phenyl)-2-hydroxy-ethanone
    • NSC364
    • Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-
    • NSC-364
    • 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone #
    • D77371
    • AMY37373
    • 4254-20-0
    • CHEMBL1993668
    • AKOS015951048
    • DTXSID60277014
    • NSC58308
    • Benzoin,4'-dichloro-
    • DB-328715
    • Inchi: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
    • InChI Key: UCXPESOPEKJXJR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)Cl)=O)O

Computed Properties

  • Exact Mass: 280.00600
  • Monoisotopic Mass: 280.005785
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.379
  • Boiling Point: 439.1°Cat760mmHg
  • Flash Point: 219.4°C
  • Refractive Index: 1.625
  • PSA: 37.30000
  • LogP: 3.90970

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Security Information

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

Introduction to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (CAS No. 4254-20-0)

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, identified by its Chemical Abstracts Service (CAS) number 4254-20-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a hydroxyketone core with two chlorophenyl substituents, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.

The structural framework of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone consists of an acetone derivative where the carbonyl group is flanked by two phenyl rings substituted with chlorine atoms at the para position. This particular arrangement imparts unique electronic and steric characteristics, making it a valuable intermediate in various chemical transformations. The presence of both hydroxyl and carbonyl functional groups allows for diverse reactivity, enabling its use in the synthesis of more complex molecules.

In recent years, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has been explored for its role in the development of novel pharmaceutical agents. Its chlorophenyl groups can serve as anchors for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling aspects of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is its utility in cross-coupling reactions. The chloro-substituted aromatic rings can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce various organic groups. These reactions are fundamental in constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to modify the aromatic rings opens up numerous possibilities for creating tailored compounds with enhanced pharmacological properties.

Moreover, the hydroxyl group in 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone provides a site for further functionalization through etherification or esterification reactions. This flexibility allows for the synthesis of prodrugs or conjugates that can improve solubility, bioavailability, or target specificity. Such modifications are critical in drug design to optimize therapeutic efficacy while minimizing side effects.

Recent studies have also highlighted the role of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone in material science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand or precursor for coordination polymers. These materials exhibit interesting optical and electronic properties, making them promising candidates for applications in catalysis and nanotechnology.

The synthesis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone typically involves the condensation of 4-chlorobenzaldehyde with acetone under basic conditions. This reaction proceeds via an aldol condensation mechanism, where the aldehyde and ketone units combine to form a β-ketoester intermediate. Subsequent hydrolysis and dehydration yield the desired product. The reaction conditions can be optimized to achieve high yields and purity, ensuring suitability for further downstream applications.

In conclusion,1,2-Bis(4-chlorophenyl)-2-hydroxyethanone (CAS No. 4254-20-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable building block for drug discovery and advanced materials development. As research continues to uncover new methodologies and applications,1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is poised to remain a cornerstone in synthetic chemistry.

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